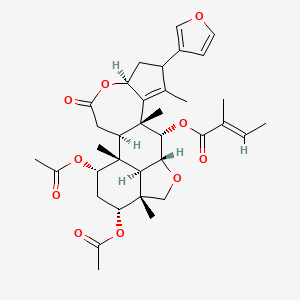
Ohchinolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ohchinolide B is a limonoid compound isolated from the fruit of Melia azedarach Linn. var. japonica Makino . Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities, including anti-cancer, insecticidal, and anti-inflammatory properties .
Métodos De Preparación
Ohchinolide B is typically isolated from natural sources, specifically the fruit of Melia azedarach. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .
Análisis De Reacciones Químicas
Ohchinolide B undergoes various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions typically result in the formation of more oxidized derivatives.
Reduction: Reagents such as lithium aluminum hydride can reduce this compound to less oxidized forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying limonoid structures and their reactivity.
Biology: Exhibits insecticidal properties, making it a candidate for natural pest control agents.
Industry: Potential use in developing natural insecticides and anti-cancer agents.
Mecanismo De Acción
The mechanism of action of Ohchinolide B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer progression . By suppressing this pathway, this compound can exert anti-inflammatory and anti-cancer effects.
Comparación Con Compuestos Similares
Ohchinolide B is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:
Ohchinolide A: Another limonoid from the same plant with similar biological activities.
Toosendanin: A limonoid known for its insecticidal properties.
Nimbolidin B: Exhibits anti-cancer and anti-inflammatory activities.
This compound stands out due to its specific inhibition of the NF-κB pathway, which is not as prominently observed in other similar compounds .
Propiedades
Número CAS |
71902-49-3 |
|---|---|
Fórmula molecular |
C35H44O10 |
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
[(1R,2R,6S,11R,12S,13R,16R,17R,19S,20R)-17,19-diacetyloxy-8-(furan-3-yl)-1,9,11,16-tetramethyl-4-oxo-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C35H44O10/c1-9-17(2)32(39)45-31-29-30-33(6,16-41-29)25(42-19(4)36)14-26(43-20(5)37)34(30,7)24-13-27(38)44-23-12-22(21-10-11-40-15-21)18(3)28(23)35(24,31)8/h9-11,15,22-26,29-31H,12-14,16H2,1-8H3/b17-9+/t22?,23-,24+,25+,26-,29+,30-,31+,33+,34-,35+/m0/s1 |
Clave InChI |
CSXRQWINVNDPIA-RMFXMXFGSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C(C(C[C@@H]5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


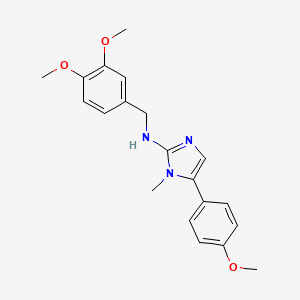
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

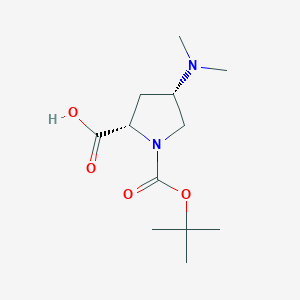
![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
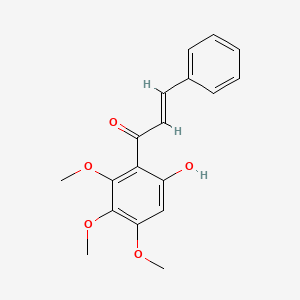
![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)
![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)
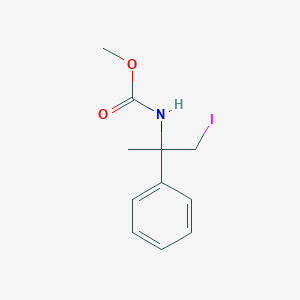

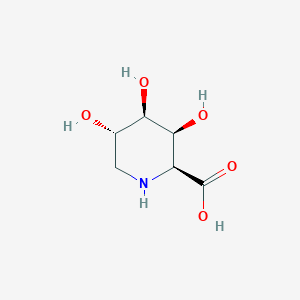
![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
